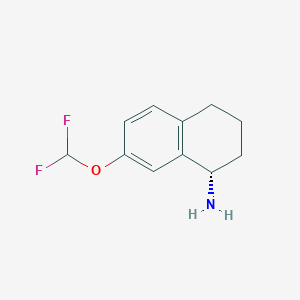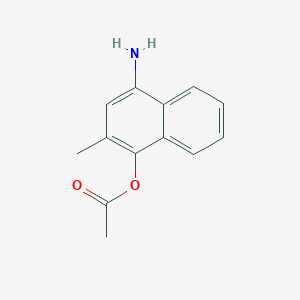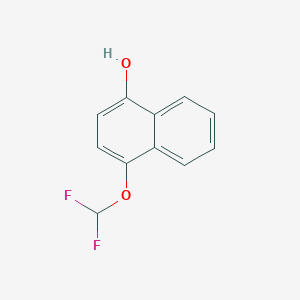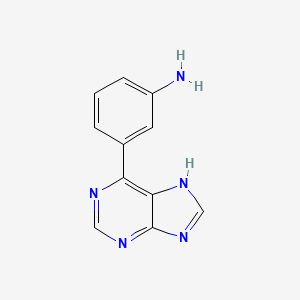
(S)-7-(Difluoromethoxy)-1,2,3,4-tetrahydronaphthalen-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : Une méthode courante implique l'utilisation de réactions de difluorométhylation, où des agents difluorométhylant sont utilisés pour introduire le groupe difluorométhoxy . Le groupe amine peut être introduit par des réactions d'amination réductrices.
Méthodes de production industrielle : La production industrielle de ce composé peut impliquer des procédés en continu pour garantir un rendement et une pureté élevés. Ces procédés utilisent souvent des systèmes catalytiques avancés et des conditions réactionnelles optimisées pour obtenir une synthèse efficace .
Analyse Des Réactions Chimiques
Types de réactions : La (S)-7-(Difluorométhoxy)-1,2,3,4-tétrahydronaphtalèn-1-amine subit divers types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des oxydes correspondants.
Réduction : Les réactions de réduction peuvent convertir le composé en ses formes réduites.
Substitution : Les groupes difluorométhoxy et amine peuvent être substitués par d'autres groupes fonctionnels dans des conditions appropriées.
Réactifs et conditions courantes :
Oxydation : Les oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont souvent utilisés.
Substitution : Les réactions de substitution peuvent impliquer des réactifs comme les halogènes et les nucléophiles dans des conditions contrôlées.
Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des oxydes, tandis que les réactions de substitution peuvent produire une variété de dérivés substitués .
4. Applications de la recherche scientifique
La (S)-7-(Difluorométhoxy)-1,2,3,4-tétrahydronaphtalèn-1-amine a plusieurs applications de recherche scientifique, notamment :
Chimie : Utilisé comme unité de base dans la synthèse de molécules organiques plus complexes.
Biologie : Enquêté pour ses activités biologiques potentielles et ses interactions avec les biomolécules.
Médecine : Exploré pour ses propriétés thérapeutiques potentielles, y compris son rôle de précurseur dans le développement de médicaments.
Industrie : Utilisé dans la production de produits chimiques et de matériaux spéciaux
5. Mécanisme d'action
Le mécanisme d'action de la (S)-7-(Difluorométhoxy)-1,2,3,4-tétrahydronaphtalèn-1-amine implique son interaction avec des cibles moléculaires et des voies spécifiques. Le groupe difluorométhoxy peut influencer la réactivité du composé et son affinité de liaison à divers récepteurs et enzymes. Le groupe amine peut participer aux liaisons hydrogène et aux interactions électrostatiques, affectant l'activité biologique globale du composé .
Composés similaires :
Isocyanate de 4-(Difluorométhoxy)phényle : Partage le groupe difluorométhoxy mais diffère dans la structure de base.
Sulfone de trifluorométhylphényle : Contient un groupe trifluorométhyle au lieu d'un groupe difluorométhoxy.
Unicité : La (S)-7-(Difluorométhoxy)-1,2,3,4-tétrahydronaphtalèn-1-amine est unique en raison de sa combinaison spécifique des groupes difluorométhoxy et amine sur un cycle tétrahydronaphtalène. Cette structure unique confère des propriétés chimiques et biologiques distinctes, ce qui la rend précieuse pour diverses applications de recherche .
Applications De Recherche Scientifique
(S)-7-(Difluoromethoxy)-1,2,3,4-tetrahydronaphthalen-1-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of (S)-7-(Difluoromethoxy)-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can influence the compound’s reactivity and binding affinity to various receptors and enzymes. The amine group may participate in hydrogen bonding and electrostatic interactions, affecting the compound’s overall biological activity .
Comparaison Avec Des Composés Similaires
4-(Difluoromethoxy)phenyl isocyanate: Shares the difluoromethoxy group but differs in the core structure.
Trifluoromethyl phenyl sulfone: Contains a trifluoromethyl group instead of a difluoromethoxy group.
Uniqueness: (S)-7-(Difluoromethoxy)-1,2,3,4-tetrahydronaphthalen-1-amine is unique due to its specific combination of the difluoromethoxy and amine groups on a tetrahydronaphthalene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Propriétés
Formule moléculaire |
C11H13F2NO |
|---|---|
Poids moléculaire |
213.22 g/mol |
Nom IUPAC |
(1S)-7-(difluoromethoxy)-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C11H13F2NO/c12-11(13)15-8-5-4-7-2-1-3-10(14)9(7)6-8/h4-6,10-11H,1-3,14H2/t10-/m0/s1 |
Clé InChI |
UTFKBYMLHLOJKK-JTQLQIEISA-N |
SMILES isomérique |
C1C[C@@H](C2=C(C1)C=CC(=C2)OC(F)F)N |
SMILES canonique |
C1CC(C2=C(C1)C=CC(=C2)OC(F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![2-Methyl-1-(1,7-diazaspiro[4.5]decan-1-yl)propan-1-one](/img/structure/B11892906.png)

![2H-Pyran-2-one, 6-methyl-4-[(trimethylsilyl)ethynyl]-](/img/structure/B11892916.png)
![2-[(2-Fluorophenyl)methyl]azepane](/img/structure/B11892923.png)
